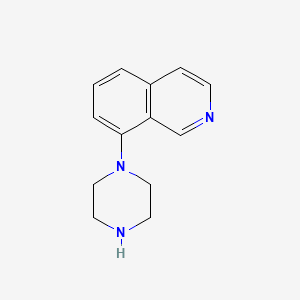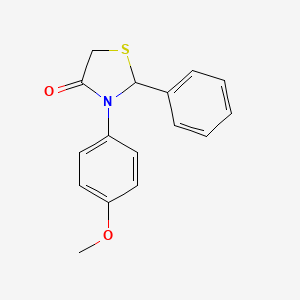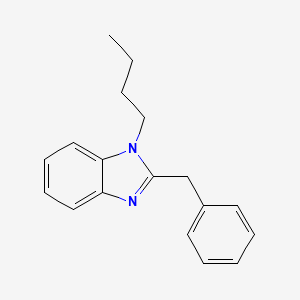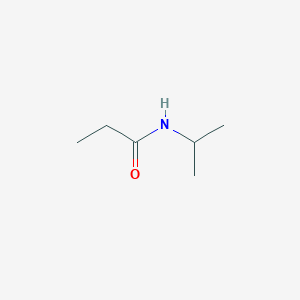![molecular formula C29H58N2O3 B3045452 Propanediamide, 2-[2-(hexyloxy)ethyl]-N,N'-dimethyl-N,N'-dioctyl- CAS No. 107513-23-5](/img/structure/B3045452.png)
Propanediamide, 2-[2-(hexyloxy)ethyl]-N,N'-dimethyl-N,N'-dioctyl-
Overview
Description
Propanediamide, 2-[2-(hexyloxy)ethyl]-N,N’-dimethyl-N,N’-dioctyl-: is a synthetic organic compound known for its unique chemical structure and properties. It is primarily used in various industrial and scientific applications due to its ability to form stable complexes and its surface-active properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Propanediamide, 2-[2-(hexyloxy)ethyl]-N,N’-dimethyl-N,N’-dioctyl- typically involves a multi-step process. One common method includes the reaction of hexyl alcohol with ethylene oxide to form 2-(hexyloxy)ethanol. This intermediate is then reacted with N,N’-dimethyl-N,N’-dioctylpropanediamide under controlled conditions to yield the final product. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods as described above but optimized for efficiency and cost-effectiveness. The process includes rigorous purification steps to remove any impurities and ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: Propanediamide, 2-[2-(hexyloxy)ethyl]-N,N’-dimethyl-N,N’-dioctyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form simpler amides or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines are used under controlled conditions to achieve substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce simpler amides or alcohols.
Scientific Research Applications
Propanediamide, 2-[2-(hexyloxy)ethyl]-N,N’-dimethyl-N,N’-dioctyl- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies involving cell membrane interactions due to its surface-active properties.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Utilized in the formulation of surfactants and emulsifiers for various industrial processes.
Mechanism of Action
The mechanism of action of Propanediamide, 2-[2-(hexyloxy)ethyl]-N,N’-dimethyl-N,N’-dioctyl- involves its ability to interact with molecular targets through hydrogen bonding and hydrophobic interactions. These interactions facilitate the formation of stable complexes, which can alter the physical and chemical properties of the target molecules. The pathways involved often include the modulation of surface tension and the stabilization of emulsions.
Comparison with Similar Compounds
- Propanediamide, 2-ethyl-2-phenyl-
- N,N’-dimethyl-N,N’-dioctyl-2-(2-(hexyloxy)ethyl)malonamide
Comparison: Propanediamide, 2-[2-(hexyloxy)ethyl]-N,N’-dimethyl-N,N’-dioctyl- is unique due to its specific combination of functional groups, which confer distinct surface-active properties and the ability to form stable complexes. Compared to similar compounds, it offers enhanced stability and efficiency in applications involving emulsification and surface tension modulation.
Properties
IUPAC Name |
2-(2-hexoxyethyl)-N,N'-dimethyl-N,N'-dioctylpropanediamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H58N2O3/c1-6-9-12-15-17-19-23-30(4)28(32)27(22-26-34-25-21-14-11-8-3)29(33)31(5)24-20-18-16-13-10-7-2/h27H,6-26H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEHSHNRQHFAQEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN(C)C(=O)C(CCOCCCCCC)C(=O)N(C)CCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H58N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80552274 | |
| Record name | 2-[2-(Hexyloxy)ethyl]-N~1~,N~3~-dimethyl-N~1~,N~3~-dioctylpropanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80552274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107513-23-5 | |
| Record name | 2-[2-(Hexyloxy)ethyl]-N~1~,N~3~-dimethyl-N~1~,N~3~-dioctylpropanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80552274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Silane, [[(chloromethyl)thio]methyl]trimethyl-](/img/structure/B3045380.png)

![Benzimidazo[1,2-c]quinazoline, 6-(3-chlorophenyl)-](/img/structure/B3045388.png)



